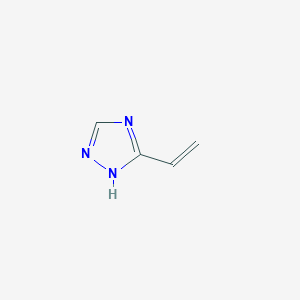![molecular formula C8H13NO2 B13075069 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)bicyclo[310]hexane-6-carboxylicacid is a bicyclic compound characterized by a unique structure that includes a bicyclo[310]hexane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, the gram-scale cyclopropanation of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is often used in drug design.
Bicyclo[3.1.0]hexane: Another structurally related compound used in the synthesis of bioactive molecules.
Uniqueness
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse applications. Its aminomethyl and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-(aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-3-4-1-5-6(2-4)7(5)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
Clé InChI |
XYPJBRPICZDDNO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2C1C2C(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)



![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)

![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)


